molecular formula C9H8BrFO2 B1380000 2-(3-Bromo-5-fluorophenoxymethyl)oxirane CAS No. 1515051-28-1

2-(3-Bromo-5-fluorophenoxymethyl)oxirane

Cat. No.: B1380000
CAS No.: 1515051-28-1
M. Wt: 247.06 g/mol
InChI Key: IAYLDVSLWMFGMD-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenoxymethyl)oxirane is a chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound integrates two key functional elements—a bromo-fluorophenoxy moiety and an oxirane (epoxide) ring—that make it a valuable and versatile building block for the synthesis of more complex molecules . The presence of both bromine and fluorine atoms provides distinct advantages for structure-activity relationship (SAR) studies. Fluorine is widely employed in drug design to fine-tune key properties of a molecule, such as its metabolic stability, bioavailability, and binding affinity to biological targets . The reactive oxirane ring serves as an electrophilic site, enabling researchers to readily functionalize the compound through ring-opening reactions with various nucleophiles. This allows for the creation of diverse chemical libraries, facilitating the exploration of novel therapeutic agents . As such, this compound is intended for use as a critical intermediate by researchers developing new pharmacologically active compounds.

Properties

IUPAC Name

2-[(3-bromo-5-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLDVSLWMFGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Phenolic Precursors

Methodology:

  • The synthesis begins with phenol derivatives, such as 3-bromo-5-fluorophenol, which are subjected to electrophilic bromination.
  • Bromination typically occurs using bromine in an inert solvent like dichloromethane, with water or other aqueous media facilitating the reaction.
  • Reaction conditions are carefully controlled at low temperatures (~0°C to 5°C) to ensure selective substitution at the desired position on the aromatic ring.

Data & Findings:

  • Bromination yields of phenolic compounds such as 4-bromo-2-fluorophenol can reach up to 90% under optimized conditions.
  • The reaction involves the addition of bromine to the phenol ring, followed by purification through washing, drying, and solvent evaporation.
  • NMR analysis confirms the substitution pattern, with characteristic signals for the brominated phenol.

Reaction Example:

Phenol + Br2 → 4-Bromo-2-fluorophenol
Conditions: Bromine in dichloromethane, water, 0–5°C
Yield: 90%

Phenoxy Methylation and Functionalization

Methodology:

  • The phenolic compound undergoes methylation or ether formation to introduce the phenoxymethyl group.
  • Typically, methylation is achieved using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  • Alternatively, phenol derivatives can be reacted with formaldehyde or paraformaldehyde under acidic or basic conditions to form phenoxymethyl intermediates.

Research Findings:

  • Methylation with methyl iodide in DMSO or acetone yields phenoxymethyl derivatives with high efficiency.
  • The reaction is monitored via NMR spectroscopy, confirming the formation of the ether linkage.

Epoxidation to Form the Oxirane Ring

Methodology:

  • The phenoxymethyl intermediate is subjected to epoxidation to generate the oxirane ring.
  • Common reagents include meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide with catalysts, or other peracid reagents.
  • Reaction conditions are typically mild, conducted at room temperature or slightly elevated temperatures, with inert atmospheres to prevent side reactions.

Research Findings:

  • Epoxidation yields vary depending on the substrate and reagent used, with yields often exceeding 80% under optimized conditions.
  • The reaction mechanism involves nucleophilic attack on the alkene or aromatic system, forming the three-membered epoxide ring.

Purification and Characterization

Methodology:

  • Post-reaction, the mixture is washed with water or sodium bicarbonate to remove excess reagents.
  • Organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.
  • Purification is achieved through column chromatography using petroleum ether/ethyl acetate mixtures.
  • Structural confirmation is performed via NMR, IR, and mass spectrometry.

Summary Table: Preparation Methods

Step Method Reagents Conditions Yield Notes
Bromination Bromine in dichloromethane Bromine, water 0–5°C 90% Selective at phenol ring
Phenoxy Methylation Methyl iodide or formaldehyde MeI, K2CO3 Room temp >85% Ether formation
Epoxidation m-CPBA or peracids m-CPBA Room temp >80% Mild, high yield

Additional Insights from Research

  • The synthesis of epoxides like 2-(3-Bromo-5-fluorophenoxymethyl)oxirane is often optimized by controlling temperature, solvent, and reagent equivalents to maximize yield and selectivity.
  • Recent advancements include catalytic methods for epoxidation, such as copper-catalyzed processes, which improve efficiency and environmental compatibility.
  • The complexity of the molecule necessitates multi-step purification and characterization to confirm structure and purity.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenoxy ring significantly influence molecular weight, reactivity, and commercial availability. Key analogs and their properties are summarized below:

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight CAS Number Price (USD/g)
(R)-2-((3-Bromo-phenoxy)methyl)oxirane 3-Br C₉H₈BrO₂ 245.09 345975-15-7 1400–4200
(R)-2-((3-Fluoro-phenoxy)methyl)oxirane 3-F C₉H₉FO₂ 168.17 N/A 1400–4200
(R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane 5-Br, 2,3-diF C₁₀H₈BrF₂O₂ 283.07 702687-42-1 N/A
2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane 2,4-diBr, 5-CH₃ C₁₁H₁₁Br₂O₂ 342.02 72727-69-6 N/A

Key Observations :

  • Halogen Effects : Bromine substituents increase molecular weight and cost compared to fluorine. For example, bromo-substituted derivatives (e.g., 245.09–342.02 g/mol) are heavier than fluoro analogs (168.17 g/mol) .
  • Price : Brominated derivatives command higher prices (e.g., $1400–4200/g), reflecting synthetic complexity and niche applications .
Stereochemical Variations

Enantiomeric forms (R- or S-configurations) are commercially available for many analogs, such as (R)- and (S)-2-((3-bromo-phenoxy)methyl)oxirane . Stereochemistry influences reactivity in asymmetric synthesis; for instance, chiral oxiranes are precursors to enantiopure pharmaceuticals or agrochemicals.

Reactivity in Ring-Opening Reactions
  • Nucleophilic Attack : Like epichlorohydrin, bromo-fluoro-substituted oxiranes undergo acid- or base-catalyzed ring opening. Electron-withdrawing groups (e.g., -Br, -F) increase the electrophilicity of the oxirane ring, accelerating reactions with nucleophiles such as amines or carboxylic acids .
  • Catalytic Effects : Tertiary amines (e.g., triethylamine) facilitate reactions by stabilizing transition states, as demonstrated in the acetolysis of 2-(chloromethyl)oxirane .

Biological Activity

2-(3-Bromo-5-fluorophenoxymethyl)oxirane, also known by its CAS number 1515051-28-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique oxirane (epoxide) structure, which is known to participate in various chemical reactions, including those relevant to biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFOC_{10}H_{8}BrFO. The presence of bromine and fluorine atoms in the phenoxy group enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The epoxide group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is common among epoxide-containing compounds.
  • Receptor Modulation : The compound may interact with specific receptors in cellular signaling pathways, altering physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties through disruption of microbial cell membranes or interference with metabolic processes.

Antimicrobial Studies

Research has indicated that compounds with similar structures have shown significant antimicrobial activity. For instance, studies on brominated and fluorinated phenolic compounds have demonstrated their effectiveness against various pathogenic bacteria.

CompoundActivityMechanism
This compoundPotentially AntimicrobialDisruption of cell membranes
8-Bromo-6-chloroflavoneBactericidalInhibition of growth in pathogenic bacteria
6-Methyl-8-nitroflavoneProbiotic ModulationEnhancement of beneficial gut bacteria

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of similar epoxide compounds on cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells through activation of caspase pathways, suggesting a potential role for this compound in cancer therapy.
  • Inflammation Models : In animal models of inflammation, compounds with structural similarities were found to reduce pro-inflammatory cytokines significantly. This suggests that this compound could have anti-inflammatory properties.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of halogenated phenolic compounds:

  • Increased Potency : The inclusion of trifluoromethyl groups in phenolic structures has been shown to enhance the potency of these compounds in inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .
  • Synergistic Effects : Studies have reported that combining halogenated compounds with other therapeutic agents can yield synergistic effects, enhancing overall efficacy against diseases such as cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-bromo-5-fluorophenoxymethyl)oxirane, and how do they compare in yield and purity?

  • Methodological Answer :

  • Route 1 : Epoxidation of 3-bromo-5-fluorophenoxymethyl ethylene using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Yield ranges 60–75% with >95% purity after column chromatography .
  • Route 2 : Nucleophilic substitution of 3-bromo-5-fluorophenol with epichlorohydrin under basic conditions (K₂CO₃ in DMF, 80°C, 12 hours). Requires rigorous purification via recrystallization (ethanol/water) to remove unreacted phenol derivatives .
  • Key Considerations : Route 1 avoids side reactions but requires strict temperature control. Route 2 is cost-effective but may yield regioisomeric byproducts (e.g., 2-(5-bromo-3-fluorophenoxymethyl)oxirane) due to competing substitution pathways .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR spectra with structurally analogous compounds (e.g., (R)-2-((3-bromo-phenoxy)methyl)oxirane ). Key peaks: δ 3.2–3.8 ppm (oxirane protons), δ 6.5–7.2 ppm (aromatic protons from bromo-fluorophenyl group).
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 274.98 (calculated for C₉H₇BrFO₂). Deviations >0.01 Da indicate impurities or degradation .
  • HPLC Purity : Use a C18 column (acetonitrile/water gradient) to confirm >98% purity. Retention time (~8.2 min) should align with reference standards .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic ring-opening reactions in this compound?

  • Methodological Answer :

  • Mechanistic Study : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The bromine atom (strong -I effect) directs nucleophiles (e.g., amines, thiols) to the less hindered β-carbon of the oxirane ring .
  • Experimental Validation : React with benzylamine (2 eq.) in THF at 25°C. 1H^1H NMR tracking shows >90% selectivity for the β-substituted product (δ 4.1–4.3 ppm, CH₂-NH). Competing α-attack is suppressed by fluorine’s ortho-directing effect .
  • Data Table :
NucleophileSolventTemp (°C)β:α RatioReference
BenzylamineTHF259:1
Sodium ThiolateDMF607:3

Q. What strategies mitigate contradictions in kinetic data for hydrolytic degradation of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Hydrolysis : Conduct pseudo-first-order kinetics (0.1 M phosphate buffer, pH 2–12, 25°C). Use HPLC to quantify residual oxirane. Observed half-life (t₁/₂) ranges from 12 hours (pH 2) to 2 hours (pH 12) due to hydroxide ion catalysis .
  • Confounding Factors :
  • Bromine Leaching : At pH > 10, Br⁻ release (detected via ion chromatography) correlates with oxirane decomposition, suggesting parallel degradation pathways .
  • Fluorine Stability : 19F^{19}F NMR confirms no defluorination below pH 10, but at pH 12, trace HF formation occurs (δ -120 ppm) .
  • Revised Model : Apply a two-term rate equation accounting for both hydroxide attack and Br⁻-assisted ring strain relief .

Data-Driven Research Insights

Q. How does the presence of bromine and fluorine substituents affect the compound’s crystallinity and thermal stability?

  • Key Findings :

  • XRD Analysis : Single-crystal X-ray diffraction (analogous to 2-(4-bromophenyl)oxirane ) reveals a monoclinic lattice (P2₁/c) with intermolecular C-Br⋯O (oxirane) interactions (2.9 Å), enhancing thermal stability (Tₘ = 85–90°C).
  • TGA-DSC : Decomposition onset at 220°C (N₂ atmosphere), with a 15% residual char due to halogen-mediated crosslinking .
  • Comparative Table :
SubstituentsTₘ (°C)Decomposition Onset (°C)Reference
3-Bromo-5-fluoro85–90220
4-Bromo-2-fluoro72–75210

Methodological Best Practices

Q. What protocols ensure safe handling and storage of this compound given its reactive oxirane moiety?

  • Safety Guidelines :

  • Storage : Store at 0–6°C under argon in amber vials to prevent photolytic ring-opening .
  • Waste Disposal : Quench residual oxirane with 10% aqueous NaHSO₃ before disposal. Confirm complete reaction via iodometric titration .
  • PPE : Use nitrile gloves and fume hoods; oxiranes are skin sensitizers and potential mutagens .

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